molecular formula C10H17NO4 B558782 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid CAS No. 120728-10-1

1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid

Cat. No. B558782
M. Wt: 215.25 g/mol
InChI Key: ROVVUKFHORPDSM-UHFFFAOYSA-N
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Description

“1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid” is a chemical compound used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities. It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of TRPA1 receptor .


Synthesis Analysis

The synthesis of “1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid” involves a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in 1,4- dioxane: H2O (20: 20 mL), to which NaHCO3 (4.4 g, 57 mmol) and (Boc)2O (4.5 g, 20.4 mmol) are added at 0°C. The reaction mixture is then stirred for about 12 hours at room temperature .


Molecular Structure Analysis

The molecular weight of “1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid” is 255.31 . The InChI code is 1S/C13H21NO4/c1-12(2,3)18-11(17)14(9-5-6-9)13(10(15)16)7-4-8-13/h9H,4-8H2,1-3H3,(H,15,16) .


Chemical Reactions Analysis

The compound is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities. It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of TRPA1 receptor .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is recommended to be between 0-10°C . It is sensitive to air and heat .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : This compound serves as a building block in the synthesis of various biologically active compounds, particularly those containing cyclobutane ring systems labeled with deuterium atoms. This application is significant in material sciences and the development of drug candidate compounds for pharmacokinetic studies in clinical and nonclinical settings (Yamashita, Nishikawa, & Kawamoto, 2019).

  • Improved Synthesis Processes : Research has also focused on improving the synthesis of related compounds, utilizing milder and more selective conditions. This improved synthesis process is beneficial for obtaining high-purity and high-selectivity compounds, which are crucial in various chemical and pharmaceutical applications (Badland, Bains, Howard, Laity, & Newman, 2010).

  • Polymerization Studies : The compound has been used in the synthesis and polymerization of novel amino acid-derived acetylene monomers. These studies are essential for understanding the properties of the formed polymers, which have applications in materials science (Gao, Sanda, & Masuda, 2003).

  • Crystal and Molecular Structure Analysis : Research has been conducted to determine the crystal structure of derivatives of this compound. This analysis aids in understanding the molecular conformation and intermolecular interactions, which are crucial for designing molecules with desired properties (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).

  • Designing Anticancer Agents : Functionalized amino acid derivatives of this compound have been synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines. This research is pivotal in the development of new anticancer agents (Kumar et al., 2009).

Safety And Hazards

The compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation and is harmful if swallowed . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-10(7(12)13)5-4-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVVUKFHORPDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363748
Record name 1-[(tert-Butoxycarbonyl)amino]cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid

CAS RN

120728-10-1
Record name 1-[(tert-Butoxycarbonyl)amino]cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 64.28 g (264 mmol) portion of ethyl 1-tert-butoxycarbonylaminocyclobutanecarboxylate was dissolved in 400 ml of methanol, mixed with 400 ml of 1N sodium hydroxide aqueous solution and then stirred overnight at room temperature. After evaporation of the solvent, the resulting residue was mixed with 20% citric acid aqueous solution-chloroform. The resulting organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated to yield 55.29 g (97%) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ Kim, MR Wood - Synthetic communications, 2004 - Taylor & Francis
An efficient method for the synthesis of differentially protected 1‐aminocyclobutane carboxylic acid is described. Synthetically useful intermediates 7 and 8 were prepared from ethyl 1‐…
Number of citations: 4 www.tandfonline.com

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